

AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2

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Technical Guide: AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the peptide **AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2**. This modified heptapeptide is designated as a precursor for the synthesis of a tyrosine kinase inhibitor aimed at reducing hair growth. This document collates available data on its chemical structure, properties, and its potential role in modulating biological pathways related to hair follicle cycling. While specific experimental data on the biological activity of the final inhibitor is not publicly available, this guide furnishes general methodologies and contextual information relevant to its intended application.

Peptide Structure and Physicochemical Properties

The fundamental characteristics of **AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2** are summarized below. The structure consists of a seven amino acid backbone (Asp-Tyr-Val-Pro-Met-Leu) with an N-terminal acetylation, a C-terminal amidation, and a malonyl group attached to the tyrosine residue. The malonyl-tyrosine moiety is of particular interest as it can act as a

phosphotyrosine mimetic, potentially enabling the targeting of ATP-binding sites or SH2 domains of tyrosine kinases.[\[1\]](#)

Table 1: Physicochemical Properties of **AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2**

Property	Value	Reference
Molecular Formula	C39H57N7O14S	[1] [2]
Molecular Weight	879.97 g/mol	[1]
IUPAC Name	(3S)-3-acetamido-4-[[[(2S)-1-[[[(2S)-1-[(2S)-2-[[[(2S)-1-[[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-[2-(2-carboxyacetyl)-4-hydroxyphenyl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid	[3]
CAS Number	168135-79-3	[4]
Topological Polar Surface Area	346 Å²	[5]
Hydrogen Bond Donor Count	9	[5]
Hydrogen Bond Acceptor Count	14	[5]
Rotatable Bond Count	24	[5]

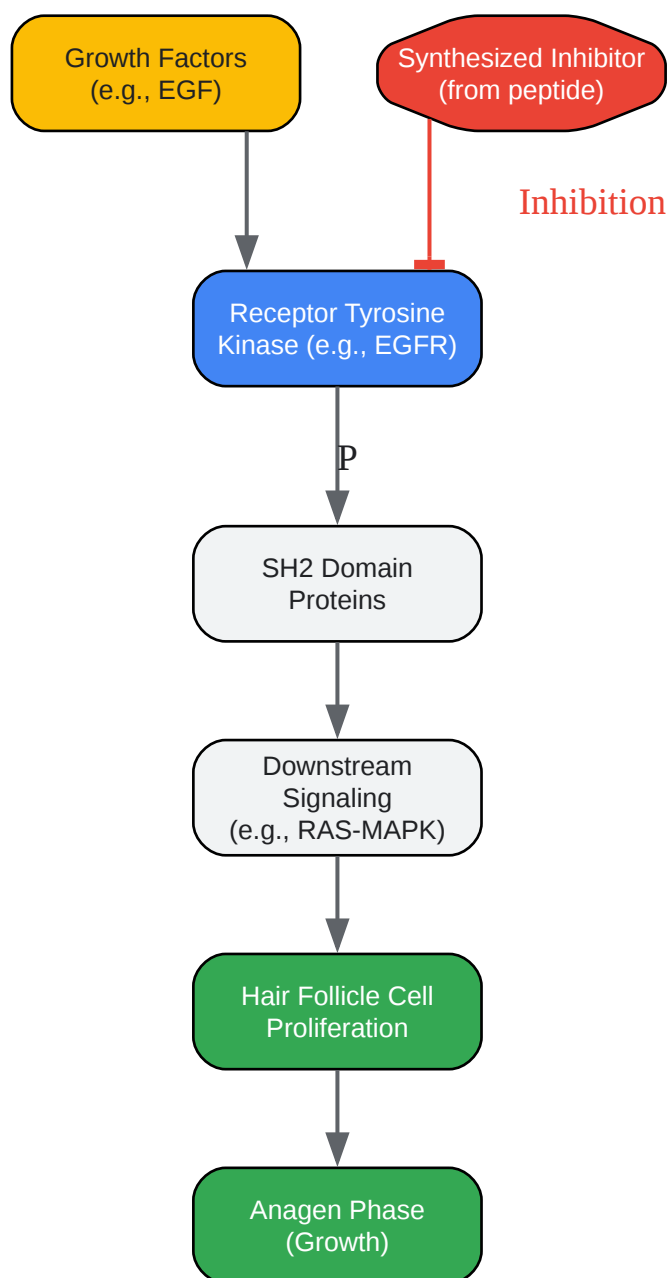
Biological Context: Tyrosine Kinases in Hair Follicle Biology

Tyrosine kinases are critical enzymes that regulate a multitude of cellular processes, including cell growth, differentiation, and proliferation, which are all integral to the hair follicle cycle. The hair cycle consists of three main phases: anagen (growth), catagen (regression), and telogen

(rest). Signaling pathways driven by receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases play a pivotal role in the transition between these phases.

For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is known to influence keratinocyte proliferation in the hair follicle. Inhibition of EGFR has been associated with a slowdown of the hair cycle. Similarly, Janus kinases (JAKs) are involved in the signaling of cytokines that can modulate the immune response around the hair follicle, and JAK inhibitors are used to treat alopecia areata.

The peptide **AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH₂** is intended for the synthesis of a tyrosine kinase inhibitor. While the specific kinase target of the final compound is not publicly documented, the malonyl-tyrosine modification suggests a mechanism of mimicking a phosphorylated tyrosine residue. This could enable the inhibitor to compete with endogenous substrates for binding to the kinase domain or an associated SH2 domain, thereby attenuating the downstream signaling cascade that promotes hair growth.



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Hypothetical Signaling Pathway for Hair Growth Inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of the specific tyrosine kinase inhibitor derived from **AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH₂** are not available in the public domain. However, this section provides established, general methodologies that are widely used in the field and would be applicable for these purposes.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for the synthesis of a peptide such as **AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH₂** using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

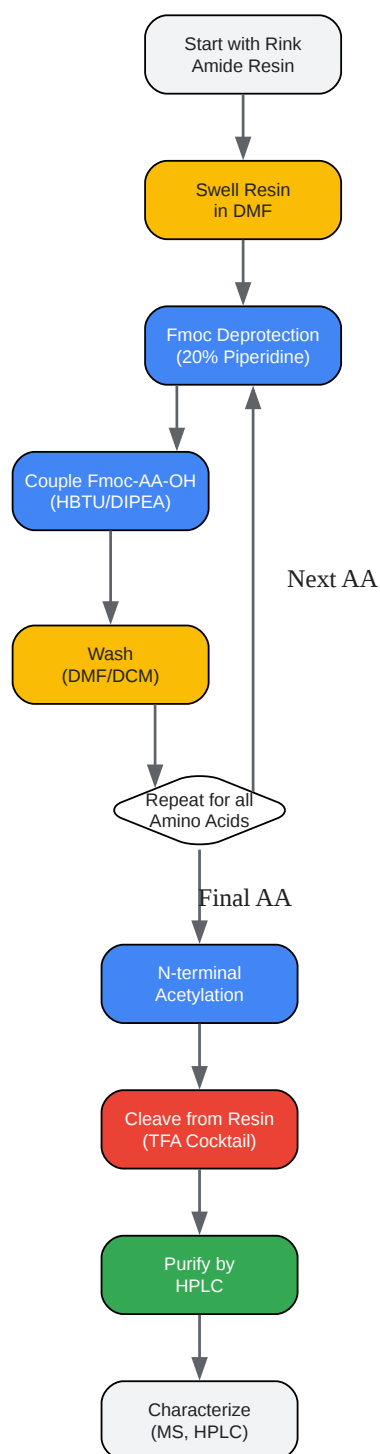
Materials:

- Rink Amide resin
- Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Met-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-tyr(tBu)-OH, Fmoc-Asp(OtBu)-OH)
- Coupling reagents (e.g., HBTU, HOBt)
- Base (e.g., DIPEA)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Solvents (DMF, DCM)
- Cleavage cocktail (e.g., TFA/TIS/water)
- Acetic anhydride for N-terminal acetylation

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF.
- Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.
- First Amino Acid Coupling: Couple Fmoc-Leu-OH to the deprotected resin using a coupling agent like HBTU/HOBt and a base like DIPEA in DMF.
- Wash: Wash the resin with DMF and DCM.
- Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Met, Pro, Val, Tyr, Asp). For the malonylated tyrosine, a pre-modified building block, Fmoc-tyr(2-malonyl(OtBu)₂)-OH, would be used.

- **N-terminal Acetylation:** After the final amino acid coupling and deprotection, acetylate the N-terminus with acetic anhydride and a base.
- **Cleavage and Deprotection:** Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
- **Purification:** Purify the crude peptide by reverse-phase HPLC.
- **Characterization:** Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.



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Workflow for Solid-Phase Peptide Synthesis.

In Vitro Hair Growth Inhibition Assay

This protocol describes a general method for assessing the effect of a test compound on hair follicle growth using an ex vivo organ culture model.

Materials:

- Human scalp skin samples (from cosmetic surgery)
- William's E medium supplemented with insulin, hydrocortisone, and antibiotics
- Test compound (the tyrosine kinase inhibitor synthesized from the peptide)
- Vehicle control (e.g., DMSO)
- Stereomicroscope with a calibrated eyepiece
- 6-well culture plates

Procedure:

- **Hair Follicle Isolation:** Microdissect individual anagen hair follicles from the human scalp skin samples under a stereomicroscope.
- **Culture:** Place one follicle per well in a 6-well plate containing supplemented William's E medium.
- **Treatment:** Add the test compound at various concentrations to the culture medium. Include a vehicle control group.
- **Incubation:** Incubate the plates at 37°C in a 5% CO₂ atmosphere.
- **Measurement:** Measure the length of the hair shaft from the base of the follicle daily for a period of 7-10 days using the stereomicroscope.
- **Data Analysis:** Calculate the change in hair shaft length over time for each treatment group and compare it to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of any observed inhibition.

Conclusion and Future Directions

AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH₂ is a chemically defined peptide with potential applications in the development of novel hair growth inhibitors. Its design, featuring a malonylated tyrosine, suggests a rational approach to targeting tyrosine kinase signaling pathways. While the publicly available data is limited, this guide provides a foundational understanding of its properties and the relevant biological and experimental context.

Future research would be necessary to:

- Identify the specific tyrosine kinase(s) targeted by the inhibitor derived from this peptide.
- Quantify the inhibitory activity (e.g., IC₅₀) of the final compound against its target(s).
- Elucidate the precise mechanism of action by which it inhibits hair growth.
- Conduct in vivo studies to confirm its efficacy and safety.

This information would be crucial for the further development and potential clinical application of this compound in cosmetology or dermatology.

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- To cite this document: BenchChem. [AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH₂ structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1143050#ac-asp-tyr-2-malonyl-val-pro-met-leu-nh2-structure-and-properties\]](https://www.benchchem.com/product/b1143050#ac-asp-tyr-2-malonyl-val-pro-met-leu-nh2-structure-and-properties)

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